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Compound of Interest

Compound Name: Squamocin G

Cat. No.: B1668047 Get Quote

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Squamocin G

Introduction
Squamocin G is a member of the Annonaceous acetogenins, a large family of polyketide

natural products isolated from plants of the Annonaceae family. Specifically, it is a C37

acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, three hydroxyl

groups, and an α,β-unsaturated γ-lactone moiety. Annonaceous acetogenins, including

Squamocin G, are renowned for their potent cytotoxic and pesticidal activities, which are

primarily attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the

mitochondrial electron transport chain. This potent biological activity has made them significant

targets for phytochemical investigation, synthetic chemistry, and drug development.

This guide provides a detailed overview of the technical methodologies employed in the

complete structure elucidation and stereochemical assignment of Squamocin G, tailored for

professionals in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data
The definitive structure of a natural product is established through a combination of

spectroscopic and physicochemical analyses. The data for Squamocin G are summarized

below.

Table 1: Physicochemical Properties of Squamocin G
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Property Value Source

Molecular Formula C₃₇H₆₆O₇ --INVALID-LINK--[1]

Molecular Weight 622.9 g/mol --INVALID-LINK--[1]

Exact Mass 622.48085444 Da --INVALID-LINK--[1]

Appearance White powder --INVALID-LINK--[2]

CAS Number 123123-32-0 --INVALID-LINK--[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for
Squamocin G
(Spectra recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)[2]
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Position ¹³C (δ, ppm)
¹H (δ, ppm, Multiplicity, J
in Hz)

1 174.33 -

2 131.18 -

3 33.2
2.40 (dd, 15.0, 8.2), 2.50 (br d,

15.0)

4 69.99 3.85 (m)

5 37.39 -

6 or 13 25.54/25.61 -

7-12, 27-31 29.10–29.67 -

14 33.32 -

15 74.04 3.39 (m)

16 83.2 3.84–3.93 (m)

17 28.34 -

18, 21 28.88–28.93 -

19 or 20 82.26/82.51 3.84–3.90 (m)

22 24.49 -

23 82.77 3.84–3.93 (m)

24 71.33 3.84–3.93 (m)

25 32.42 -

26 26.03 -

32 31.89 -

33 22.67 -

34 14.10 0.87 (t, 6.9)

35 151.77 7.18 (br s)
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36 77.97 5.06 (qq, 6.8, 1.4)

37 19.10 1.44 (d, 6.7)

Structure Elucidation
The planar structure of Squamocin G was elucidated through a synergistic application of

modern spectroscopic techniques.
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Fig. 1: Workflow for Isolation and Planar Structure Elucidation.
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Fig. 1: Workflow for Isolation and Planar Structure Elucidation.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the

primary method for determining the molecular formula of a natural product. For Squamocin G,

ESI-MS analysis provides the exact mass, from which the molecular formula C₃₇H₆₆O₇ is

unequivocally established. Tandem MS (MS/MS) experiments can further provide structural

information through characteristic fragmentation patterns, often revealing the loss of water from

hydroxyl groups or cleavage at the ether linkages of the THF rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone for determining the carbon skeleton and connectivity of

complex organic molecules.

¹H NMR: The proton NMR spectrum (Table 2) reveals key features of Squamocin G. The

characteristic signals for the α,β-unsaturated γ-lactone ring are observed at δ 7.18 (H-35,

olefinic proton), δ 5.06 (H-36, carbinol proton coupled to a methyl group), and δ 1.44 (H-37,

methyl group). Protons attached to carbons bearing hydroxyl groups or ether linkages (H-4,

H-15, H-16, H-19, H-20, H-23, H-24) resonate in the δ 3.4-3.9 ppm region. The terminal

methyl group of the alkyl chain appears as a triplet around δ 0.87 (H-34)[2].

¹³C NMR: The carbon spectrum (Table 2) confirms the presence of 37 carbons. The carbonyl

carbon (C-1) of the lactone is identified by its downfield shift at δ 174.33. Olefinic carbons of

the lactone ring (C-2 and C-35) appear at δ 131.18 and δ 151.77, respectively. The

numerous signals in the range of δ 70-84 ppm are characteristic of carbons involved in the

bis-THF core and those bearing hydroxyl groups (C-4, C-15, C-16, C-19, C-20, C-23, C-24)

[2].

2D NMR: While 1D spectra identify the types of protons and carbons, 2D NMR experiments

(COSY, HSQC, HMBC) are essential to piece the structure together.

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships,

allowing for the tracing of the alkyl chains and spin systems within the THF rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its

directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond)

correlations between protons and carbons, which is critical for connecting the isolated spin

systems, such as linking the alkyl chains to the bis-THF core and the lactone moiety.

Stereochemistry Determination
Determining the absolute configuration of the multiple stereocenters in Squamocin G is a

significant challenge requiring specialized chiroptical and chemical derivatization methods.
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Fig. 2: Logical Flow for Stereochemistry Determination.

Mosher's Method
The absolute configurations of the secondary alcohol centers (e.g., C-4, C-15) are determined

using the modified Mosher's method. This involves reacting the alcohol with the two

enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid

(MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical

shifts (Δδ = δS - δR) for the protons near the newly formed ester, the absolute configuration of

the carbinol center can be assigned. This method was critical in assigning the stereochemistry

of various carbinol centers in Squamocin G and related acetogenins[3].

Relative Stereochemistry of the THF Core
The relative stereochemistry of the contiguous chiral centers in the bis-THF moiety (e.g.,

threo/erythro and trans/cis relationships) is often deduced by careful comparison of their ¹H and

¹³C NMR chemical shifts and coupling constants with those of a vast library of known,

stereochemically defined acetogenins. Specific chemical shift patterns and proton coupling

constants are diagnostic for particular relative stereochemical arrangements within the THF

ring system.

Total Synthesis
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The ultimate and most rigorous proof of a proposed structure and its stereochemistry is

achieved through total synthesis. While a specific total synthesis for Squamocin G is not

prominently reported, the syntheses of closely related acetogenins like Squamocin A and D

have been accomplished. These syntheses employ stereocontrolled reactions to build the

chiral centers and the bis-THF core. By synthesizing a specific stereoisomer and demonstrating

that its spectroscopic data (NMR, MS) and optical rotation are identical to those of the natural

product, the proposed structure is unequivocally confirmed[4].

Experimental Protocols
Isolation and Purification of Squamocin G

Extraction: Dried and powdered seeds of an Annona species (e.g., Annona atemoya) are

extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and

methanol.

Partitioning: The resulting crude extract is concentrated under reduced pressure and then

partitioned between solvents of differing polarity (e.g., ethyl acetate and water) to separate

compounds based on their solubility. The acetogenins, being lipophilic, typically concentrate

in the organic phase.

Chromatography: The organic-soluble fraction is subjected to chromatographic separation.

Initial separation is often performed using vacuum liquid chromatography (VLC) or column

chromatography over silica gel.

Flash Chromatography: Further purification of fractions containing Squamocin G is achieved

using an automated flash chromatography system, often monitored by an evaporating light

scattering detector (ELSD)[2].

Final Purification: Final purification to yield the pure compound is typically accomplished

using preparative High-Performance Liquid Chromatography (HPLC), often on a C18

reversed-phase column.

Spectroscopic Analysis
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a spectrometer (e.g., 400

MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are
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referenced to the residual solvent signal (δH 7.26 and δC 77.0)[2].

Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer,

commonly using heated electrospray ionization in positive ion mode (HESI+)[2].

Mosher's Esterification Protocol (General)
Reaction Setup: Squamocin G (1-2 mg) is dissolved in a dry solvent (e.g., pyridine or

CH₂Cl₂) in an NMR tube or a small vial under an inert atmosphere (N₂ or Ar).

Reagent Addition: A slight excess of (R)-(-)-MTPA chloride is added to one sample, and (S)-

(+)-MTPA chloride is added to a separate, identical sample. A catalyst such as 4-

dimethylaminopyridine (DMAP) may be added.

Reaction: The reactions are allowed to proceed at room temperature until completion

(monitored by TLC or ¹H NMR).

Analysis: The crude reaction mixtures are analyzed directly by ¹H NMR. The spectra of the

(R)-MTPA ester and the (S)-MTPA ester are carefully assigned, and the chemical shift

difference (Δδ = δS - δR) for protons on both sides of the carbinol center is calculated to

determine the absolute configuration.

Biological Activity and Signaling Pathway
Squamocin G, like other potent acetogenins, exerts its cytotoxic effects primarily by inhibiting

mitochondrial Complex I, leading to ATP depletion and inducing apoptosis. Recent studies have

elucidated that squamocin can trigger apoptosis through both the intrinsic and extrinsic

pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/publication/230133106_Total_Syntheses_of_Squamocin_A_and_Squamocin_D_Bi-tetrahydrofuran_Acetogenins_from_Annonaceae
https://www.researchgate.net/publication/230133106_Total_Syntheses_of_Squamocin_A_and_Squamocin_D_Bi-tetrahydrofuran_Acetogenins_from_Annonaceae
https://www.benchchem.com/product/b1668047?utm_src=pdf-body
https://www.benchchem.com/product/b1668047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Squamocin G

Mitochondrial
Complex I Inhibition

ER Stress Death Receptors

ATP Depletion
Caspase-9
Activation

Intrinsic
Pathway

Caspase-8
Activation

Extrinsic
Pathway

Caspase-3
Activation

PARP Cleavage

Apoptosis

Fig. 3: Simplified Apoptotic Signaling Pathway Induced by Squamocin G.

Click to download full resolution via product page

Fig. 3: Simplified Apoptotic Signaling Pathway Induced by Squamocin G.

The apoptotic cascade involves the activation of initiator caspases, such as caspase-9

(intrinsic/mitochondrial pathway) and caspase-8 (extrinsic/death receptor pathway). Both of

these converge to activate the executioner caspase, caspase-3. Activated caspase-3 then

cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately

leading to programmed cell death[5]. Additionally, squamocin has been shown to induce G1

phase cell cycle arrest and trigger endoplasmic reticulum (ER) stress, which can also

contribute to its pro-apoptotic effects[5][6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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